![molecular formula C72H48 B1661916 [12]Cycloparaphenylene CAS No. 1092522-75-2](/img/structure/B1661916.png)

[12]Cycloparaphenylene

Vue d'ensemble

Description

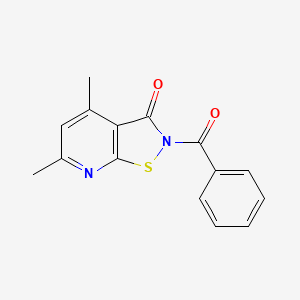

“12Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The molecule is strained, and the strain increases as the number of units decreases .

Synthesis Analysis

The synthesis of “12Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of “12Cycloparaphenylene” was reported in 2008 . The synthesis involved a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units .Molecular Structure Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the “12Cycloparaphenylene” molecule is strained, and the strain increases as the number of units decreases .Chemical Reactions Analysis

“12Cycloparaphenylene” molecules have unique properties resulting from their distorted and strained aromatic hoop structures . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .Physical And Chemical Properties Analysis

“12Cycloparaphenylene” is a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface . It has unique adsorption properties due to its shape and highly nonpolar surface . As the size of the CPP decreases the HOMO-LUMO gap also decreases .Applications De Recherche Scientifique

Unique Physical Properties

[12]Cycloparaphenylene and related cycloparaphenylenes (CPPs) are intriguing due to their unique structural, optical, and electronic properties. Often referred to as "carbon nanohoops," these cyclic fragments of carbon nanotubes consist of para-linked benzene rings. Their properties are most dynamic in smaller size regimes, where they exhibit significant size-dependent optical and electronic characteristics (Darzi & Jasti, 2015).

Structural and Electronic Properties

CPPs like [12]cycloparaphenylene have been studied for their solid-state structures and the formation of mono- and dianions. These studies provide insights into core transformations and structural variations across different sizes of cycloparaphenylenes (Spisak et al., 2018). The synthesis and characterization of various cycloparaphenylenes have revealed interesting properties related to their fully conjugated macrocycles, showcasing their potential as structural analogs to carbon nanotubes (Jasti et al., 2008).

Optoelectronic Properties

Studies on cycloparaphenylenes have demonstrated unique optoelectronic properties, challenging common notions in the class of conjugated organic materials. Their unusual optical properties arise from phenomena like self-trapping of excitons and violation of the Condon approximation, leading to efficient fluorescence in larger cycloparaphenylenes (Adamska et al., 2014).

Molecular Synthesis and Strain Energy

The synthesis of various CPPs, including [12]cycloparaphenylene, has been a focus of research, highlighting the challenges of creating these highly strained structures. These efforts are crucial in understanding the synthesis of structurally uniform carbon nanotubes and related nanostructures (Sisto et al., 2011).

Emerging Applications

Recent research has been exploring the potential applications of carbon nanohoops, leveraging their unique physical properties for various purposes. The structural tunability of nanohoops, owing to their stepwise organic synthesis, opens avenues for diverse applications in materials science and chemistry (Leonhardt & Jasti, 2019).

Safety And Hazards

The safety and hazards of “12Cycloparaphenylene” are not explicitly mentioned in the retrieved papers.

Orientations Futures

“12Cycloparaphenylene” molecules have attracted broad interests due to their unique properties resulting from the distorted and strained aromatic hoop structures . They are envisioned as precursors for a concise bottom-up synthesis of carbon nanobelts, i.e., ultrashort carbon nanotubes . This strategy can pave the way for new conceptual approaches of a solution-based bottom-up synthesis of carbon nanotubes .

Propriétés

IUPAC Name |

tridecacyclo[44.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41.242,45]doheptaconta-1(48),2(72),3,5(71),6(70),7,9(69),10(68),11,13(67),14(66),15,17(65),18(64),19,21(63),22(62),23,25(61),26,28,30,32,34,36,38,40,42,44,46,49,51,53,55,57,59-hexatriacontaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H48/c1-2-50-4-3-49(1)51-5-7-53(8-6-51)55-13-15-57(16-14-55)59-21-23-61(24-22-59)63-29-31-65(32-30-63)67-37-39-69(40-38-67)71-45-47-72(48-46-71)70-43-41-68(42-44-70)66-35-33-64(34-36-66)62-27-25-60(26-28-62)58-19-17-56(18-20-58)54-11-9-52(50)10-12-54/h1-48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFTYBVDGIFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693722 | |

| Record name | [12]Cycloparaphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[12]Cycloparaphenylene | |

CAS RN |

1092522-75-2 | |

| Record name | [12]Cycloparaphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)